ZBH-1205

cytotoxicity IC50 MTT assay

ZBH-1205 (CAS 1613587-62-4, MW 549.57) is a synthetic camptothecin derivative that functions as a topoisomerase I (Topo-I) poison. It was developed as a next-generation irinotecan analog designed to overcome key limitations of CPT-11 and its active metabolite SN38.

Molecular Formula
Molecular Weight
Cat. No. B1193768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZBH-1205
SynonymsZBH-1205;  ZBH 1205;  ZBH1205
Structural Identifiers
SMILESCC(C)C[C@@H](C(O)=O)NC(OC1=CC=C2N=C3C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C43)=O)=C(CC)C2=C1)=O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZBH-1205 Procurement Guide: A Novel Camptothecin-Derived Topoisomerase I Inhibitor with Quantifiable Advantages Over Irinotecan (CPT-11) and SN38


ZBH-1205 (CAS 1613587-62-4, MW 549.57) is a synthetic camptothecin derivative that functions as a topoisomerase I (Topo-I) poison [1]. It was developed as a next-generation irinotecan analog designed to overcome key limitations of CPT-11 and its active metabolite SN38 [1][2]. Preclinical characterization in a panel of 9–11 human tumor cell lines, including a multi-drug resistant (MDR) line, has demonstrated that ZBH-1205 achieves quantifiably lower IC₅₀ values, stronger Topo-I-DNA complex stabilization, enhanced apoptosis induction at lower concentrations, and superior in vivo tumor growth inhibition compared head-to-head against CPT-11 and SN38 [1][2][3].

Why CPT-11 or SN38 Cannot Simply Substitute for ZBH-1205 in Preclinical Oncology Research


Although CPT-11, SN38, and ZBH-1205 all target Topoisomerase I, their pharmacological profiles diverge substantially in ways that preclude interchangeable use. CPT-11 is a prodrug requiring hepatic carboxylesterase-mediated conversion to SN38 for activity, introducing inter-patient and inter-model pharmacokinetic variability [1]. ZBH-1205 is a direct-acting derivative that does not depend on metabolic activation [1][2]. Critically, ZBH-1205 retains potency against the multi-drug resistant SK-OV-3/DPP cell line where CPT-11 and SN38 show reduced efficacy, and it induces apoptosis at substantially lower concentrations than either comparator, with a mechanistic signature more heavily weighted toward the apoptosis signaling pathway rather than cell-cycle arrest alone [1][2][3]. These differences mean that selecting ZBH-1205 versus CPT-11 or SN38 is not a commodity decision but a deliberate experimental variable with measurable consequences for in vitro and in vivo outcomes.

ZBH-1205 Quantitative Differentiation Evidence: Head-to-Head Comparison Data Versus CPT-11 and SN38


Evidence Item 1: Superior Cytotoxicity Potency Across a Broad Panel of Human Tumor Cell Lines

In a direct head-to-head comparison using the MTT assay across 9 human tumor cell lines plus HEK 293 and the multi-drug resistant SK-OV-3/DPP line, ZBH-1205 exhibited IC₅₀ values ranging from 0.0009 μmol/L to 2.5671 μmol/L. These values were consistently lower than those of both CPT-11 and SN38 in every cell line tested [1]. A separate confirmatory study in 11 human tumor cell lines plus normal diploid 293 cells reproduced this IC₅₀ range (0.0009 μM–2.5671 μM) and confirmed the consistent superiority over both CPT-11 and SN38 [2]. The lowest IC₅₀ of 0.0009 μmol/L represents sub-nanomolar potency in the most sensitive line, establishing ZBH-1205 as a high-potency Topo-I inhibitor suitable for applications requiring maximal growth inhibition at minimal compound concentrations.

cytotoxicity IC50 MTT assay tumor cell panel camptothecin derivative

Evidence Item 2: Retained Potency Against Multi-Drug Resistant (MDR) Cancer Cells

Drug resistance is a major limitation of CPT-11 and SN38 in clinical and preclinical settings. The primary study directly compared ZBH-1205, CPT-11, and SN38 in the multi-drug resistant ovarian cancer cell line SK-OV-3/DPP. ZBH-1205 maintained IC₅₀ values that were consistently lower than those of both CPT-11 and SN38 in this MDR line, indicating that ZBH-1205 partially circumvents the resistance mechanisms that compromise standard camptothecin efficacy [1]. This retention of activity in an MDR context is a critical differentiator for researchers modeling chemoresistance or screening compounds against resistant tumor populations.

multi-drug resistance MDR SK-OV-3/DPP topoisomerase I inhibitor chemoresistance

Evidence Item 3: Enhanced Apoptosis Induction at Low Concentrations — Earlier Onset and Greater Magnitude

In a direct comparison using FITC Annexin V/PI double staining and flow cytometry, ZBH-1205 induced apoptosis in SW1116 (colon cancer) and K562 (leukemia) cells in a dose- and time-dependent manner, with apoptosis levels exceeding those of CPT-11 and SN38, particularly at lower drug concentrations [1]. Annexin-V⁺/PI⁻ cells (early apoptotic population) became detectable starting from approximately 18 hours of ZBH-1205 exposure, representing an earlier onset of apoptosis commitment compared to the other two Topo-I inhibitors [1]. Western blot analysis confirmed time- and dose-dependent decreases in pro-caspase-3 and PARP expression with a corresponding significant increase in active caspase-3, quantitatively greater for ZBH-1205 than for CPT-11 or SN38 [1]. This enhanced pro-apoptotic signature is a distinguishing feature that directly supports ZBH-1205's ability to overcome the toxic effects associated with CPT-11 in vivo [1].

apoptosis Annexin V caspase-3 flow cytometry programmed cell death

Evidence Item 4: Superior In Vivo Tumor Growth Inhibition in Human Colon Cancer Xenograft Models

In human colon cancer xenograft studies, ZBH-1205 treatment resulted in stronger tumor growth inhibition than CPT-11 and SN38 [1]. A subsequent independent evaluation confirmed robust anti-tumor activity in a colorectal cancer cell xenograft model that was comparable to or slightly better than CPT-11 [2]. The superior in vivo performance is attributed in part to ZBH-1205's ability to induce significant tumor cell apoptosis at lower concentrations, enabling more efficient tumor suppression while potentially overcoming the dose-limiting toxicities characteristic of CPT-11 [1]. This in vivo differentiation is critical for translational researchers requiring a Topo-I inhibitor with meaningful antitumor activity at tolerable doses in animal models.

xenograft in vivo efficacy colon cancer tumor growth inhibition preclinical oncology

Evidence Item 5: Quantitative Advantage in Topoisomerase I-DNA Complex Stabilization

The mechanism of action of camptothecin derivatives involves stabilization of the transient Topo-I-DNA covalent complex (the 'cleavable complex'), converting the enzyme into a cellular poison. Using a DNA relaxation assay, ZBH-1205 was directly compared with CPT-11 and SN38 for its ability to stabilize Topo-I-DNA complexes. ZBH-1205 demonstrated greater efficacy than both CPT-11 and SN38 at stabilizing these complexes [1][2]. This enhanced target engagement at the molecular level correlates with the compound's superior cytotoxicity and apoptosis induction profiles. The DNA relaxation assay provides a direct biochemical readout of target engagement that is independent of cellular pharmacokinetic variables, confirming that the intrinsic Topo-I poisoning activity of ZBH-1205 exceeds that of the clinical comparators.

topoisomerase I DNA relaxation assay Topo-I poisoning cleavable complex mechanism of action

Evidence Item 6: Distinct Mechanism-of-Action Profile — Apoptosis Pathway Dominance Over Cell-Cycle Arrest

Beyond quantitative potency differences, ZBH-1205 exhibits a qualitatively distinct mechanism-of-action profile compared to CPT-11 and SN38. While the induction of cell cycle arrest was comparable among all three Topo-I inhibitors, ZBH-1205's antitumor mechanism was more heavily biased toward the apoptosis-related signaling pathway, as evidenced by greater decreases in pro-caspase-3 and PARP expression and larger increases in active caspase-3 [1]. This contrasts with other ZBH-series derivatives such as ZBH-01, which achieves its superiority primarily through differential cell-cycle arrest (G0/G1 arrest versus S-phase arrest for CPT-11/SN38) [2]. The mechanistic divergence of ZBH-1205 — apoptosis dominance at lower concentrations — is a structurally encoded feature that enables it to overcome the toxic effects of CPT-11 in vivo [1]. This positions ZBH-1205 as a mechanistically distinct tool compound for dissecting Topo-I inhibitor biology, rather than a mere potency upgrade.

mechanism of action apoptosis signaling caspase-3 PARP cell cycle arrest ZBH-series

Optimal Application Scenarios for ZBH-1205 Based on Quantitative Differentiation Evidence


Scenario 1: In Vitro Screening of Drug-Resistant Cancer Models

ZBH-1205 is the preferred Topo-I inhibitor for cytotoxicity screening in multi-drug resistant (MDR) cancer cell lines. Its retained potency in SK-OV-3/DPP cells, where CPT-11 and SN38 show reduced activity, makes it an ideal positive control or test compound for resistance-reversal studies, ABC transporter inhibitor co-treatment experiments, and MDR mechanism dissection [1]. Procurement of ZBH-1205 rather than CPT-11 avoids the confounding variable of MDR-mediated efflux that can mask true cytotoxicity readouts in resistant models.

Scenario 2: Apoptosis Mechanism Research and Caspase Pathway Dissection

Investigators studying the intrinsic apoptosis pathway, caspase-3 activation kinetics, or PARP cleavage dynamics should select ZBH-1205 as their Topo-I tool compound. Its quantitatively greater apoptosis induction at low concentrations, earlier Annexin-V onset (~18 h), and stronger caspase-3/PARP activation signature compared to CPT-11 and SN38 provide a wider dynamic range for detecting pro-apoptotic effects and a cleaner signal-to-noise ratio in Western blot and flow cytometry assays [1].

Scenario 3: In Vivo Colorectal Cancer Xenograft Efficacy Studies

For preclinical efficacy studies in human colon cancer xenograft models, ZBH-1205 offers superior tumor growth inhibition compared to CPT-11 and SN38 [1][2]. Its ability to induce significant tumor cell apoptosis at lower concentrations enables effective antitumor activity while potentially reducing dose-limiting toxicities that complicate CPT-11-based in vivo protocols. This makes ZBH-1205 a strategic procurement choice for translational oncology groups seeking maximal efficacy readouts with manageable tolerability in murine models.

Scenario 4: Comparative Topoisomerase I Inhibitor Profiling and Structure-Activity Relationship (SAR) Studies

ZBH-1205 occupies a specific position within the ZBH-series SAR landscape. Unlike ZBH-01 (primarily cell-cycle arrest-driven) or ZBH-ZM-06 (prodrug requiring metabolic activation with distinct AchE inhibition profile), ZBH-1205 is a direct-acting derivative with an apoptosis-dominant mechanism [1][2]. Researchers conducting comparative profiling across the ZBH compound family should include ZBH-1205 as the representative apoptosis-biased analog. Its consistent IC₅₀ advantage over CPT-11/SN38 across a broad tumor panel also establishes it as a benchmark for evaluating next-generation camptothecin derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZBH-1205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.